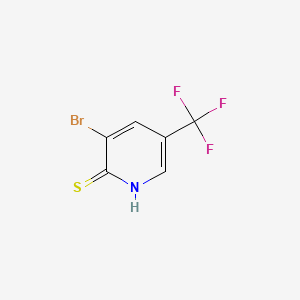
3-Bromo-5-(trifluoromethyl)pyridine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(trifluoromethyl)pyridine-2-thiol is a chemical compound with the CAS Number: 1214372-31-2 . It has a molecular weight of 258.06 . The IUPAC name for this compound is 3-bromo-5-(trifluoromethyl)pyridine-2(1H)-thione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrF3NS/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) . This code provides a unique representation of the molecule’s structure.It should be stored at a temperature between 28 C . The exact physical properties such as melting point, boiling point, and solubility are not mentioned in the search results.
Aplicaciones Científicas De Investigación
Spectroscopic and Optical Characterizations
Research on related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, involved spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. DFT was applied to explore the geometric structure, vibrational frequencies, and chemical shifts. Notably, the non-linear optical properties and HOMO-LUMO energies were also examined, offering insights into the electronic properties and potential applications in optical materials (H. Vural & M. Kara, 2017).
Antimicrobial Activities
The antimicrobial potential of derivatives, particularly those stemming from the reaction of isonicotinic acid hydrazide with various chemicals to produce new compounds, was highlighted. These compounds displayed significant antimicrobial activities, underscoring the importance of such derivatives in developing new antimicrobial agents (Hacer Bayrak et al., 2009).
Novel Protection and Reactivity
Studies on the use of pyridine-4-thiol analogs to protect aryl bromides in strong alkali environments demonstrated innovative approaches to preserving sensitive functional groups during chemical reactions. This research contributes to the development of new synthetic methodologies in organic chemistry (Wei-Min Chen et al., 2008).
Fluorescent Probing
The construction of a turn-on fluorescent probe based on the pyrene ring for detecting cysteine highlighted the application in biological systems. This development paves the way for new diagnostic tools and research methodologies in biochemistry and cellular biology (Jianbin Chao et al., 2019).
Chemical Synthesis and Functionalization
Research into the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines into carboxylic acids demonstrated the versatility and efficiency of regioexhaustive functionalization strategies. This work supports the ongoing development of complex organic molecules for various applications, from pharmaceuticals to materials science (F. Cottet et al., 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that similar compounds often target the respiratory system .
Biochemical Pathways
Given its potential impact on the respiratory system , it may influence pathways related to respiratory function.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol is currently unavailable . These properties are crucial for understanding the bioavailability of the compound.
Result of Action
Given its potential impact on the respiratory system , it may cause changes at the cellular level in this system.
Propiedades
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NS/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEUNHLQJJDINM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695575 |
Source


|
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214372-31-2 |
Source


|
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
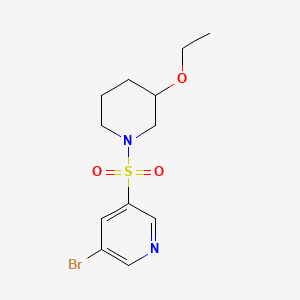
![ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B581038.png)

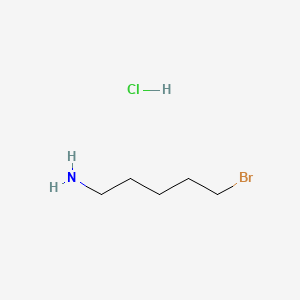

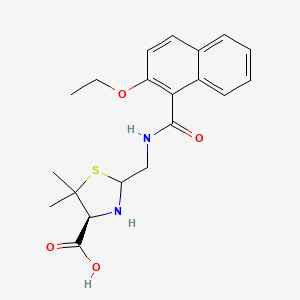

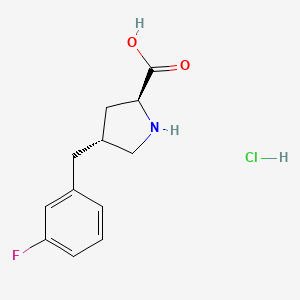


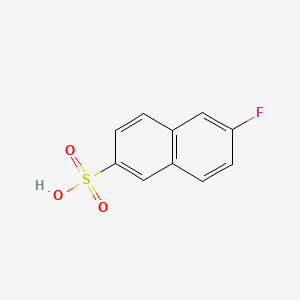

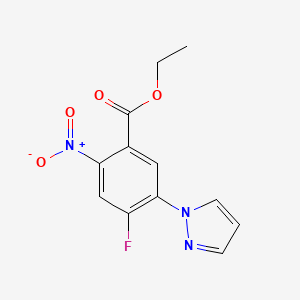
![6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B581060.png)
